7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one is a heterocyclic compound with the molecular formula C10H11NO2. It belongs to the class of benzazepines, which are known for their diverse biological activities. This compound is characterized by a benzene ring fused to an azepine ring, with a hydroxyl group at the 7th position and a ketone group at the 5th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one typically involves the following steps:
Acylation Reaction: An acylation reaction between aniline derivatives and succinic anhydride to form an intermediate.
Intramolecular Cyclization: The intermediate undergoes intramolecular cyclization to form the benzazepine core.
Hydroxylation: Introduction of the hydroxyl group at the 7th position through selective hydroxylation reactions.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes with optimization for large-scale production, including the use of catalysts and controlled reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the ketone group, converting it to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzene ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (R-X).
Major Products:
Oxidation Products: Quinones.
Reduction Products: Alcohol derivatives.
Substitution Products: Halogenated or alkylated benzazepines.
Scientific Research Applications
7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex benzazepine derivatives.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and ketone groups play crucial roles in binding to these targets, leading to modulation of their activity. The compound can influence various biochemical pathways, including those involved in neurotransmission and cellular signaling.
Comparison with Similar Compounds
7-Chloro-1,2,3,4-tetrahydro-1-benzazepin-5-one: An intermediate in the synthesis of Tolvaptan, a vasopressin receptor antagonist.
1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one: Known for its anticonvulsant properties.
Uniqueness: 7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and ketone groups allows for diverse chemical reactivity and potential therapeutic applications.
Properties
IUPAC Name |
7-hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-7-3-4-9-8(6-7)10(13)2-1-5-11-9/h3-4,6,11-12H,1-2,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXKWWIKMBYTBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C=CC(=C2)O)NC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.